(S,R,S)-AHPC-Me-C5-COOH
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Overview
Description
(S,R,S)-AHPC-Me-C5-COOH is a chiral compound with a specific stereochemical configuration. It is a derivative of a larger class of compounds known for their applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique stereochemistry plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Me-C5-COOH typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the core structure: This involves the construction of the central carbon framework through a series of carbon-carbon bond-forming reactions.
Introduction of functional groups: Functional groups such as carboxylic acids, amines, and hydroxyl groups are introduced through various organic reactions, including oxidation, reduction, and substitution.
Stereochemical control: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-Me-C5-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(S,R,S)-AHPC-Me-C5-COOH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-Me-C5-COOH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
(S,R,S)-AHPC-Me-C5-COOH can be compared with other chiral compounds with similar structures. Some similar compounds include:
(R,S,R)-AHPC-Me-C5-COOH: This compound has a different stereochemical configuration, which may result in different chemical and biological properties.
(S,S,S)-AHPC-Me-C5-COOH: Another stereoisomer with distinct properties due to its unique stereochemistry.
(R,R,R)-AHPC-Me-C5-COOH: This compound also differs in its stereochemistry, leading to variations in its reactivity and interactions.
Properties
IUPAC Name |
7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O6S/c1-18(20-11-13-21(14-12-20)26-19(2)31-17-41-26)32-28(39)23-15-22(35)16-34(23)29(40)27(30(3,4)5)33-24(36)9-7-6-8-10-25(37)38/h11-14,17-18,22-23,27,35H,6-10,15-16H2,1-5H3,(H,32,39)(H,33,36)(H,37,38)/t18-,22+,23-,27+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRLUZXRZXWRMX-XECMSXCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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